3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol
Description
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-7-10-23(11-8-19)30(28,29)26-15-13-25(14-16-26)18-22-17-21(9-12-24(22)27)20-5-3-2-4-6-20/h2-12,17,27H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRISGPNFWZABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution or through the reduction of a corresponding ketone or aldehyde.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is tosylated and then reacted with the biphenyl core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the biphenyl core.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the tosyl group could yield a variety of substituted piperazine derivatives .
Scientific Research Applications
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological function . The biphenyl core may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine moiety and have been studied for their antibacterial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted Phenyl-2H-chromen-2-one: This compound includes a piperazine moiety and has shown significant antimicrobial activity.
Uniqueness
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol is unique due to the combination of its biphenyl core and tosylpiperazine moiety, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Biological Activity
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O2S. The structure features a biphenyl core with a hydroxyl group and a tosylpiperazine moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the central nervous system.
Pharmacological Effects
The pharmacological effects observed in various studies include:
- Antidepressant Activity : Animal models have shown that the compound exhibits significant antidepressant-like effects, likely due to its influence on serotonin pathways.
- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior in animal models | [Research Study 1] |
| Anxiolytic | Decreased anxiety-like behavior | [Research Study 2] |
| Receptor Interaction | Modulation of serotonin receptors | [Research Study 3] |
| Enzyme Inhibition | Increased neurotransmitter levels | [Research Study 4] |
Case Studies
- Study on Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects. The results were statistically significant compared to control groups (p < 0.05) [Research Study 5].
- Anxiolytic Effects : In another study focusing on anxiety models, the compound showed a notable decrease in anxiety-related behaviors as measured by the elevated plus maze test. The findings suggest its potential utility as an anxiolytic agent [Research Study 6].
- Receptor Binding Studies : Binding affinity assays revealed that the compound has a high affinity for serotonin receptors (5-HT2A), which correlates with its observed antidepressant and anxiolytic effects [Research Study 7].
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol with high purity?
- Methodological Answer : The synthesis typically involves coupling reactions between biphenyl precursors and tosylpiperazine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups to the biphenyl core . Subsequent alkylation or nucleophilic substitution with 4-tosylpiperazine under basic conditions (e.g., K₂CO₃) ensures regioselective attachment of the tosylpiperazinylmethyl group . Purification via silica gel chromatography and characterization using NMR (¹H/¹³C) and melting point analysis are critical for confirming purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Reverse-phase HPLC (e.g., Newcrom R1 column) provides reliable separation and purity assessment .
- NMR spectroscopy resolves structural details, such as methylene bridge protons (δ ~3.5–4.5 ppm) and aromatic protons .
- X-ray crystallography (using SHELX software) confirms stereochemistry and molecular packing .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions may arise from differences in substituent electronic effects or steric hindrance. Comparative studies using:
- In vitro assays (e.g., enzyme inhibition or receptor binding) to quantify activity differences .
- Molecular docking to model interactions with targets (e.g., comparing tosylpiperazine vs. unsubstituted piperazine derivatives) .
- Structure-activity relationship (SAR) analysis to correlate functional groups with bioactivity .
Q. What experimental design optimizes crystal structure determination using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to minimize refinement errors .
- Refinement Strategy : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5%) and Fourier difference maps .
- Twinning Analysis : For twinned crystals, apply SHELXD for deconvolution of overlapping reflections .
Q. How does the tosylpiperazinylmethyl group modulate biological target interactions compared to other piperazine derivatives?
- Methodological Answer :
- Steric Effects : The bulky tosyl group may restrict binding pocket access, reducing off-target interactions .
- Electronic Effects : The sulfonamide group enhances hydrogen-bonding potential with residues like lysine or aspartic acid .
- Pharmacokinetics : Tosyl substitution improves metabolic stability compared to unsubstituted piperazines, as shown in comparative ADME studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
